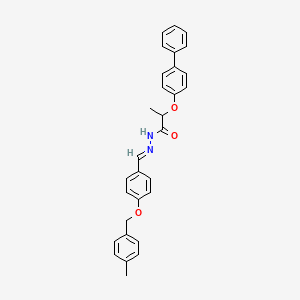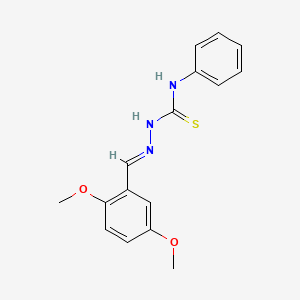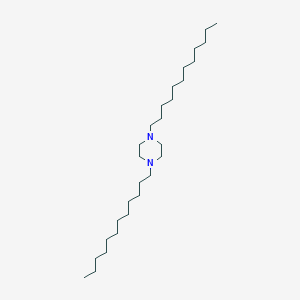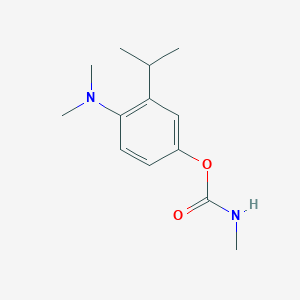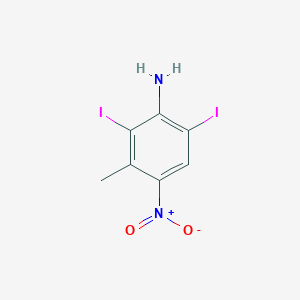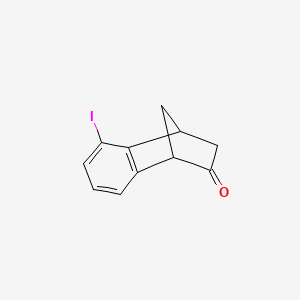![molecular formula C17H15NO7 B11952630 [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate CAS No. 82628-91-9](/img/structure/B11952630.png)
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate: is an organic compound characterized by the presence of hydroxyl groups, a nitrophenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate typically involves multi-step organic reactions. One common route includes the following steps:
Acylation: The addition of a propanoyl group to the nitrophenyl compound.
Esterification: The formation of the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Esters or ethers.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of advanced materials with specific properties.
作用機序
The mechanism of action of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
[3,5-dihydroxy-2-[3-(4-aminophenyl)propanoyl]phenyl] acetate: Similar structure but with an amino group instead of a nitro group.
[3,5-dihydroxy-2-[3-(4-methylphenyl)propanoyl]phenyl] acetate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate imparts unique electronic properties, making it distinct from its analogs.
- The combination of hydroxyl, nitro, and acetate groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
特性
CAS番号 |
82628-91-9 |
|---|---|
分子式 |
C17H15NO7 |
分子量 |
345.30 g/mol |
IUPAC名 |
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C17H15NO7/c1-10(19)25-16-9-13(20)8-15(22)17(16)14(21)7-4-11-2-5-12(6-3-11)18(23)24/h2-3,5-6,8-9,20,22H,4,7H2,1H3 |
InChIキー |
PUAVLYKEJPNJQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





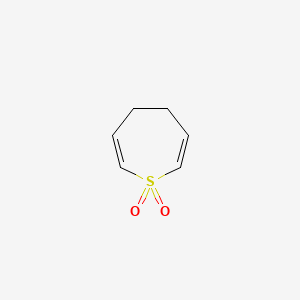
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
